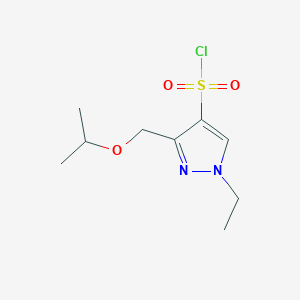
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride (EPSC) is a chemical compound used in scientific research. It is a sulfonyl chloride derivative of pyrazole, which is a heterocyclic organic compound. EPSC is used as a reagent in chemical synthesis and as a tool in biochemical and physiological research.
Mechanism Of Action
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride acts as a sulfonylating agent, which means it can add a sulfonyl group to amino acid residues in proteins. This modification can affect the function of the protein by altering its structure or activity. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to modify cysteine residues in proteins, which can affect their enzymatic activity or protein-protein interactions.
Biochemical And Physiological Effects
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. In one study, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride was used to modify the cysteine residues in the protein kinase CK2, which resulted in a decrease in its activity. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been used to modify the cysteine residues in the protein tyrosine phosphatase PTP1B, which resulted in an increase in its activity.
Advantages And Limitations For Lab Experiments
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for use in lab experiments. It is a reactive compound that can be used to modify specific amino acid residues in proteins, which allows researchers to study the effects of specific modifications on protein function. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is also relatively easy to synthesize and has a high yield. However, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has some limitations as well. It can be difficult to control the extent of modification in proteins, which can lead to variability in experimental results. Additionally, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a reactive compound that can react with other compounds in the experimental system, which can lead to unwanted modifications.
Future Directions
There are several future directions for research involving 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One potential direction is the development of new drugs based on the structure of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to modify the activity of several enzymes, which suggests that it could be used as a starting point for the development of new drugs. Another potential direction is the use of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride in the study of protein-protein interactions. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can modify cysteine residues in proteins, which could be used to study the effects of specific modifications on protein-protein interactions. Finally, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride could be used in the development of new techniques for protein modification and analysis.
Synthesis Methods
The synthesis of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with sodium sulfite to form 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. The yield of this reaction is typically around 70-80%.
Scientific Research Applications
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been used in a variety of scientific research applications, including the study of protein function and structure, enzyme kinetics, and drug discovery. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a reactive compound that can be used to modify amino acid residues in proteins, which allows researchers to study the effects of specific modifications on protein function. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been used to develop new drugs by modifying the structure of existing compounds.
properties
IUPAC Name |
1-ethyl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-4-12-5-9(16(10,13)14)8(11-12)6-15-7(2)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSPJAIUKGYKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)
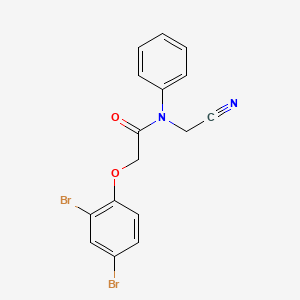

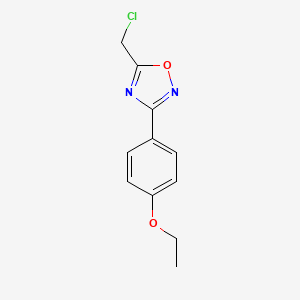
![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B2488833.png)
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)
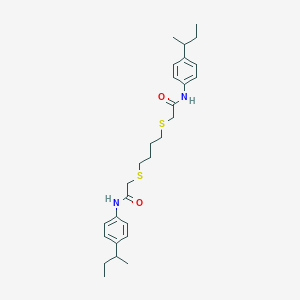
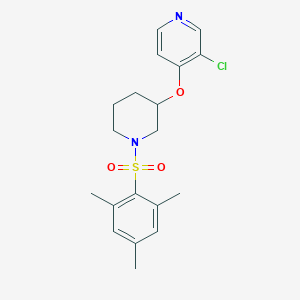
![5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2488845.png)
![N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2488846.png)